molecular formula C10H18O3 B13623244 Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate

Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate

Cat. No.: B13623244
M. Wt: 186.25 g/mol
InChI Key: SWHKVYNKMBHCIS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclobutane, featuring a hydroxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the Reformatsky reaction, which includes the following steps :

    Stage 1: Ethyl bromoacetate reacts with chlorotrimethylsilane and zinc in diethyl ether at room temperature, followed by refluxing for 2 hours.

    Stage 2: The resulting mixture is then reacted with cyclobutanone in diethyl ether at 19-20°C for 1 hour.

    Stage 3: The final step involves the addition of ammonia in diethyl ether and water, followed by cooling with ice to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is unique due to its specific combination of a hydroxy group, ester group, and cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate

InChI

InChI=1S/C10H18O3/c1-4-13-8(11)9(2,3)10(12)6-5-7-10/h12H,4-7H2,1-3H3

InChI Key

SWHKVYNKMBHCIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCC1)O

Origin of Product

United States

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